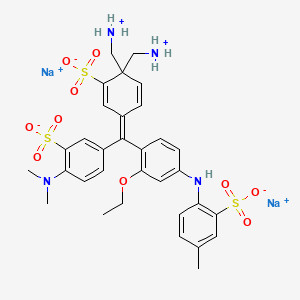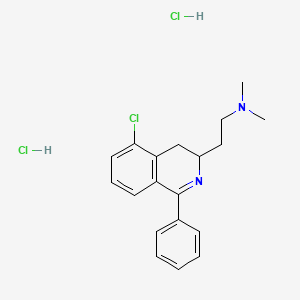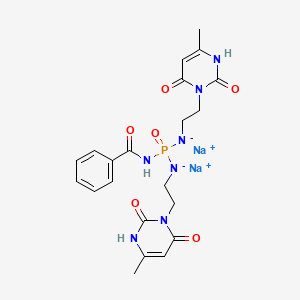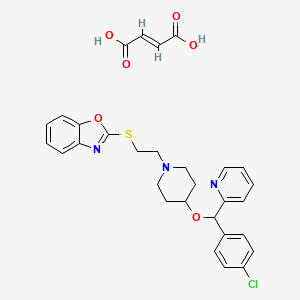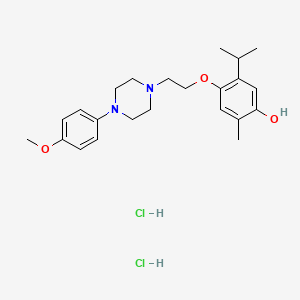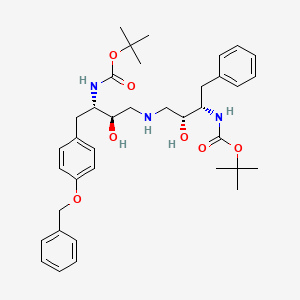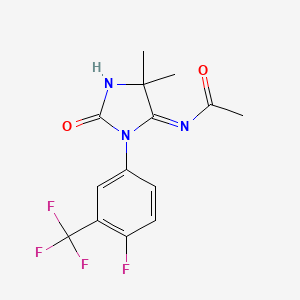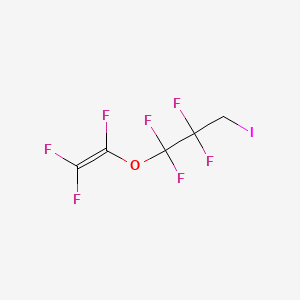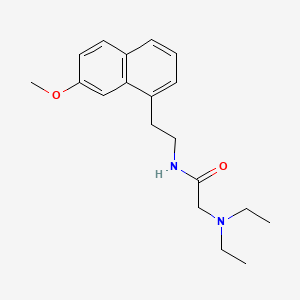
Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a diethylamino group and a methoxy-naphthalenyl group attached to the acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Naphthalenyl Intermediate: Starting with 7-methoxy-1-naphthalenyl, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide structure through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The diethylamino group may interact with enzymes or receptors, while the methoxy-naphthalenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Lacks the diethylamino group.
Acetamide, 2-(dimethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Contains a dimethylamino group instead of a diethylamino group.
Uniqueness
The presence of the diethylamino group in Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs.
特性
CAS番号 |
138112-97-7 |
|---|---|
分子式 |
C19H26N2O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
2-(diethylamino)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H26N2O2/c1-4-21(5-2)14-19(22)20-12-11-16-8-6-7-15-9-10-17(23-3)13-18(15)16/h6-10,13H,4-5,11-12,14H2,1-3H3,(H,20,22) |
InChIキー |
MKGPXSVHHSFDRA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


